3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure, featuring a triazole ring fused to a pyrazine ring, makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of palladium-catalyzed coupling reactions is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The triazole and pyrazine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, showing promise in the treatment of cancer and other diseases.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Used as a pharmaceutical intermediate for antidiabetic drugs.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives: Known for their energetic properties and stability.
Uniqueness
3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one stands out due to its unique combination of a chloromethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H9ClN4O |
---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
3-(chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C9H9ClN4O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5H2 |
InChI Key |
WUPLNGASNQGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CCl |
Origin of Product |
United States |
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